4-bromo-N-(2-(6-methyl-2-(p-tolyl)thiazolo[3,2-b][1,2,4]triazol-5-yl)ethyl)benzamide
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Overview
Description
4-BROMO-N-{2-[6-METHYL-2-(4-METHYLPHENYL)-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-5-YL]ETHYL}BENZAMIDE is a complex organic compound with a unique structure that includes a bromobenzamide moiety linked to a triazolothiazole system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-BROMO-N-{2-[6-METHYL-2-(4-METHYLPHENYL)-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-5-YL]ETHYL}BENZAMIDE typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the Triazolothiazole Core: This can be achieved by cyclization reactions involving hydrazine derivatives and ortho esters under acidic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the bromination and coupling steps using industrial-grade reagents and solvents.
Chemical Reactions Analysis
Types of Reactions
4-BROMO-N-{2-[6-METHYL-2-(4-METHYLPHENYL)-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-5-YL]ETHYL}BENZAMIDE can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced depending on the functional groups present and the reagents used.
Cyclization Reactions: The triazolothiazole core can participate in further cyclization reactions to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or thiourea in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution of the bromine atom can yield various substituted benzamides .
Scientific Research Applications
4-BROMO-N-{2-[6-METHYL-2-(4-METHYLPHENYL)-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-5-YL]ETHYL}BENZAMIDE has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for the development of new drugs targeting specific enzymes or receptors.
Chemical Biology: The compound can be used as a probe to study biological pathways and interactions.
Materials Science: Its unique structure makes it a candidate for the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4-BROMO-N-{2-[6-METHYL-2-(4-METHYLPHENYL)-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-5-YL]ETHYL}BENZAMIDE involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in biological pathways . The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses .
Comparison with Similar Compounds
Similar Compounds
2-Bromobenzamide: A simpler analog with similar bromine substitution but lacking the triazolothiazole core.
N-(4-Bromophenyl)benzamide: Another analog with a different substitution pattern on the benzamide moiety.
Uniqueness
4-BROMO-N-{2-[6-METHYL-2-(4-METHYLPHENYL)-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-5-YL]ETHYL}BENZAMIDE is unique due to its complex structure, which combines a bromobenzamide moiety with a triazolothiazole system. This unique structure imparts specific chemical and biological properties that are not observed in simpler analogs .
Properties
Molecular Formula |
C21H19BrN4OS |
---|---|
Molecular Weight |
455.4 g/mol |
IUPAC Name |
4-bromo-N-[2-[6-methyl-2-(4-methylphenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl]ethyl]benzamide |
InChI |
InChI=1S/C21H19BrN4OS/c1-13-3-5-15(6-4-13)19-24-21-26(25-19)14(2)18(28-21)11-12-23-20(27)16-7-9-17(22)10-8-16/h3-10H,11-12H2,1-2H3,(H,23,27) |
InChI Key |
MDLCVTKNLCZBON-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN3C(=C(SC3=N2)CCNC(=O)C4=CC=C(C=C4)Br)C |
Origin of Product |
United States |
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